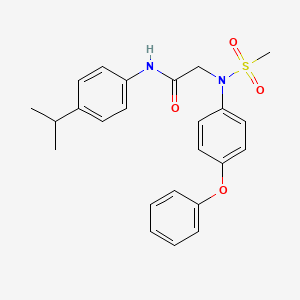![molecular formula C15H23NO B4969042 [1-(1-methyl-3-phenylpropyl)-2-pyrrolidinyl]methanol](/img/structure/B4969042.png)
[1-(1-methyl-3-phenylpropyl)-2-pyrrolidinyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(1-methyl-3-phenylpropyl)-2-pyrrolidinyl]methanol, also known as MPPP, is a synthetic opioid compound. It was first synthesized in the 1970s as a potential painkiller, but its use was discontinued due to its high potential for abuse and addiction. Despite this, MPPP has continued to be studied for its potential therapeutic applications and its mechanism of action.
Wirkmechanismus
[1-(1-methyl-3-phenylpropyl)-2-pyrrolidinyl]methanol acts on the central nervous system by binding to opioid receptors in the brain and spinal cord. This results in the activation of the reward pathway, leading to feelings of euphoria and pain relief. However, prolonged use of this compound can lead to tolerance and dependence, as well as a range of adverse effects.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, including pain relief, sedation, respiratory depression, and decreased gastrointestinal motility. It can also cause a range of adverse effects, including nausea, vomiting, dizziness, confusion, and respiratory arrest.
Vorteile Und Einschränkungen Für Laborexperimente
[1-(1-methyl-3-phenylpropyl)-2-pyrrolidinyl]methanol has been used in a range of laboratory experiments to study its mechanism of action and potential therapeutic applications. However, due to its high potential for abuse and addiction, its use is tightly regulated and monitored. Additionally, its adverse effects can limit its usefulness in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on [1-(1-methyl-3-phenylpropyl)-2-pyrrolidinyl]methanol, including the development of new painkillers and antitussive agents based on its structure and mechanism of action. Additionally, further research is needed to better understand its effects on the immune system and its potential therapeutic applications in this area. However, research on this compound must be conducted with caution due to its high potential for abuse and addiction.
Synthesemethoden
[1-(1-methyl-3-phenylpropyl)-2-pyrrolidinyl]methanol can be synthesized through a multi-step process involving the reaction of phenylpropanone with methylamine and formaldehyde. The resulting compound is then reduced to this compound using sodium borohydride. However, due to its high potential for abuse, the synthesis of this compound is tightly regulated and monitored.
Wissenschaftliche Forschungsanwendungen
[1-(1-methyl-3-phenylpropyl)-2-pyrrolidinyl]methanol has been studied for its potential therapeutic applications, particularly in the treatment of pain. It has also been studied for its potential use as an antitussive agent, as well as its effects on the immune system. However, due to its high potential for abuse and addiction, research on this compound has been limited.
Eigenschaften
IUPAC Name |
[1-(4-phenylbutan-2-yl)pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-13(16-11-5-8-15(16)12-17)9-10-14-6-3-2-4-7-14/h2-4,6-7,13,15,17H,5,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXUQUFUIZULHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)N2CCCC2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-{3-[4-(4-chlorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4968960.png)
![N,N-diethyl-4-{2-[(4-phenoxyphenyl)amino]-1,3-thiazol-4-yl}benzenesulfonamide hydrobromide](/img/structure/B4968963.png)
![5-[(3-fluorophenoxy)methyl]-N-{[1-(4-morpholinyl)cyclopentyl]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B4968964.png)
![N'-[2-benzoyl-1-(4-chlorophenyl)-4-cyano-5-methyl-1H-pyrrol-3-yl]-N,N-dimethylimidoformamide](/img/structure/B4968967.png)
![N'-[(2-biphenylyloxy)acetyl]-2,2-dimethylpropanohydrazide](/img/structure/B4968972.png)
![7-chloro-2-(4-chlorophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B4968974.png)
![1-[(isobutyrylamino)(4-methoxyphenyl)methyl]-2-naphthyl acetate](/img/structure/B4968981.png)
![N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-N-isopropyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4968988.png)
![ethyl 2-{[(4-bromo-2-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4968990.png)
![4-({4-(diethylamino)-6-[(2,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}amino)phenol](/img/structure/B4969012.png)
![11-(5-ethyl-2-thienyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4969026.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4969035.png)

![2-{[2-(3-methoxyphenoxy)ethyl]thio}-4,6-pyrimidinediamine](/img/structure/B4969065.png)